Structural Divergence from the Cocrystallized Thrombin Inhibitor Series
The target compound lacks the 2,2-difluoroethylamine linker and oxyguanidine P1 substituent that were present in every co-crystallized inhibitor from the foundational 2-(2-chloro-6-fluorophenyl)acetamide series [1]. The most potent analog in that series (Ki = 0.7 nM) employed a 2-(5-chloro-pyridin-2-yl)-2,2-difluoroethylamine P3 group; replacement of the difluoro substitution with dimethyl or cyclopropyl groups reduced thrombin affinity significantly [1]. The target compound replaces the entire P3-P1 linker system with a thiophen-2-yl-pyridin-3-yl-methylamine moiety, representing a scaffold-hop that cannot be modeled by QSAR from the published series.
| Evidence Dimension | P3-P1 linker architecture |
|---|---|
| Target Compound Data | Thiophen-2-yl-pyridin-3-yl-methylamine; no oxyguanidine; no gem-difluoro linker |
| Comparator Or Baseline | Series optimum: 2-(5-chloro-pyridin-2-yl)-2,2-difluoroethylamine P3 + oxyguanidine P1 (Ki = 0.7 nM, thrombin) [1] |
| Quantified Difference | Complete linker and P1 replacement; Ki shift uncharacterized for target compound |
| Conditions | Structural comparison based on published X-ray co-crystal structures (PDB 2R2M) [1] |
Why This Matters
Procurement of the correct CAS ensures that the intended scaffold-hop is retained; any substitution with a difluoroethylamine-containing analog would test an entirely different chemotype with a known, but irrelevant, potency profile.
- [1] Lee L, Kreutter KD, Pan W, Crysler C, Spurlino J, Player MR, Tomczuk B, Lu T. 2-(2-Chloro-6-fluorophenyl)acetamides as potent thrombin inhibitors. Bioorg Med Chem Lett. 2007;17(22):6266-6269. doi:10.1016/j.bmcl.2007.09.013 View Source
